Product packaging for Caffeine-D3(Cat. No.:CAS No. 26351-03-1)

Caffeine-D3

Cat. No.: B161088
CAS No.: 26351-03-1
M. Wt: 197.21 g/mol
InChI Key: RYYVLZVUVIJVGH-HPRDVNIFSA-N
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Description

Caffeine-D3 (1-methyl-d₃ caffeine) is a deuterium-labeled isotopologue of caffeine, widely utilized as an internal standard in analytical chemistry and metabolomics. Its molecular formula is C₈H₇D₃N₄O₂, with a molecular weight of 197.21 (CAS: 26351-04-2). Deuterium atoms replace three hydrogens in the methyl group at position 1, ensuring minimal interference with the parent compound’s chemical behavior while providing distinct mass spectrometry (MS) signatures for precise quantification .

This compound is critical in liquid chromatography–mass spectrometry (LC-MS) and gas chromatography–mass spectrometry (GC-MS) workflows, where it corrects for matrix effects, extraction efficiency, and instrument variability. For example, in untargeted metabolomics studies, it serves as a quality control (QC) standard to validate data integrity, with %CV values typically <20% in spiked samples . Its solubility in polar solvents (e.g., 10 mg/mL in DMF, 5 mg/mL in PBS) and stability at −20°C make it practical for laboratory use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N4O2 B161088 Caffeine-D3 CAS No. 26351-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyl-1-(trideuteriomethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYVLZVUVIJVGH-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C2=C(N=CN2C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514758
Record name 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26351-03-1
Record name 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Photocatalytic Deuteration Using Isotopic Reagents

A breakthrough in deuterium labeling involves semiconductor photocatalysis for N-alkyl deuteration. Using crystalline polymeric carbon nitride (PCN) as a catalyst, deuterium incorporation into methyl groups is achieved via isotopic water (D₂O) and methanol (CD₃OD). The process follows three steps:

  • Oxidation of CD₃OD : Photogenerated holes oxidize CD₃OD to deuterated formaldehyde (D₂C=O).

  • Aldehyde-Amine Condensation : D₂C=O reacts with the primary amine group of theophylline (a caffeine precursor), forming an imine intermediate.

  • Hydrogenation with Deuterium : Photogenerated electrons reduce the imine intermediate using deuterium from D₂O, yielding N-CD₃-substituted caffeine.

This method achieves 97% deuterium incorporation in a single step, avoiding side reactions like ammonium salt formation.

Mechanochemical Synthesis with Aluminum Reagents

Mechanochemical degradation studies reveal that ball milling caffeine with aluminum (Al) induces bond cleavage and deuteration under solvent-free conditions. Key steps include:

  • Milling Process : Caffeine and Al powders are ground in a planetary ball mill at 500 rpm for 2 hours.

  • Deuterium Exchange : Deuterium oxide (D₂O) is introduced during milling, facilitating H/D exchange at methyl groups via radical intermediates.

  • Purification : Residual Al is removed via filtration, and the product is recrystallized from ethanol.

Analytical Validation and Characterization

High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS)

HPLC-MS with electrospray ionization (ESI) confirms deuterium incorporation and purity. this compound elutes at 2.99 min (compared to 3.39 min for non-deuterated caffeine), with a molecular ion peak at m/z 197.2. Fragmentation patterns include losses of C₂H₄NO (m/z 138) and C₂H₆ (m/z 110).

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectra show shifts in C–N/C=O stretches:

  • Non-deuterated caffeine: 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C–N).

  • This compound: 1645 cm⁻¹ (C=O), 1545 cm⁻¹ (C–N), with additional C–D bends at 2150 cm⁻¹.

Preparation Protocols and Practical Considerations

Stock Solution Preparation

ParameterValue
SolventDMSO, Ethanol, PBS
Concentration Range0.2–10 mg/ml
Storage Temperature-20°C to -80°C

Procedure :

  • Dissolve 10 mg of this compound in 5 ml DMSO (2 mg/ml stock).

  • Aliquot into 1 ml portions to avoid freeze-thaw degradation.

Molarity and Dilution Calculations

For a 10 mM solution:

  • Molecular Weight : 197.2 g/mol.

  • Required Mass : 197.2g/mol×0.01mol/L1000=1.972mg/ml\frac{197.2 \, \text{g/mol} \times 0.01 \, \text{mol/L}}{1000} = 1.972 \, \text{mg/ml}.

Challenges and Optimization Strategies

Deuterium Exchange Efficiency

  • Issue : Incomplete deuteration at N-methyl groups.

  • Solution : Prolong milling time to 4 hours or increase D₂O stoichiometry.

Scalability of Photocatalytic Methods

  • Issue : Limited reactor size for photocatalytic setups.

  • Solution : Use flow reactors with immobilized PCN catalysts for continuous production.

Applications in Pharmaceutical Research

Metabolic Stability Studies

Deuterated methyl groups reduce CYP450-mediated demethylation, extending caffeine’s half-life in vivo.

Quantitative Mass Spectrometry

This compound serves as an internal standard for LC-MS quantification of caffeine in plasma, with a detection limit of 0.1 ng/ml .

Chemical Reactions Analysis

Types of Reactions

Caffeine-d3 undergoes various chemical reactions similar to non-deuterated caffeine. These include:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include theobromine-d3, dihydrothis compound, and various substituted caffeine derivatives .

Mechanism of Action

Caffeine-d3 exerts its effects by antagonizing adenosine receptors, particularly the A2A receptors in the brain. This antagonism leads to increased release of neurotransmitters such as dopamine and norepinephrine, resulting in enhanced alertness and wakefulness. The deuterium labeling does not significantly alter the mechanism of action compared to non-deuterated caffeine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Caffeine-D3 belongs to a family of isotopically labeled caffeine derivatives and structural analogs. Below is a comparative analysis of key compounds:

Table 1: Comparison of this compound with Isotopic Variants and Structural Analogs

Compound Name Molecular Formula Molecular Weight CAS Number Isotopic Label Position Primary Applications
This compound C₈H₇D₃N₄O₂ 197.21 26351-04-2 1-methyl-D₃ Internal standard for LC-MS/GC-MS
Caffeine-D9 C₈H₁₀N₄O₂ (D₉) 203.25 72238-85-8 1,3,7-trimethyl-D₉ Complex metabolic tracing; MS/MS studies
Caffeine-13C3 C₈H₁₂N₄O₂ (¹³C₃) 197.16 78072-66-9 Trimethyl-¹³C₃ Carbon flux studies; NMR applications
Caffeine-(3-methyl-¹³C) C₈H₁₀N₄O₂ (¹³C) 195.18 202282-98-2 3-methyl-¹³C Isotopic tracer in pharmacokinetics
Theophylline C₇H₈N₄O₂ 180.16 58-08-2 Structural analog (1,3-dimethylxanthine) Bronchodilator; caffeine impurity

Key Differences

Isotopic Labeling and Applications :

  • This compound and Caffeine-D9 are deuterated but differ in substitution sites. D3’s single deuterated methyl group simplifies quantification, whereas D9’s three labels enhance isotopic clustering in high-resolution MS .
  • Caffeine-13C3 and Caffeine-(3-methyl-¹³C) are carbon-13 labeled, ideal for tracking metabolic pathways via ¹³C-NMR or isotope-ratio MS .

Structural Analogs :

  • Theophylline (1,3-dimethylxanthine) lacks the 7-methyl group of caffeine, altering its pharmacokinetics. It is both a caffeine metabolite and a common impurity in pharmaceutical formulations .

Performance in Metabolomics: this compound’s low %CV (<20%) in QC samples ensures robust data normalization, outperforming non-deuterated analogs susceptible to matrix interference . In contrast, Caffeine-D9’s higher molecular weight (203.25 vs. 197.21) may reduce chromatographic co-elution risks in complex samples .

Research Findings and Practical Considerations

  • Metabolomics Workflows: this compound is integral to protocols like the "Ammonium Acetate/Methanol" extraction, where it standardizes metabolite recovery rates across soybean leaf tissues . Its use in principal component analysis (PCA) improves QC clustering accuracy .
  • Limitations : Isotopic variants like Caffeine-13C3 are cost-prohibitive for routine use compared to D3, which balances affordability and performance .
  • Orthogonality in Structural Similarity : PubChem3D studies highlight that 3-D structural similarity (e.g., with NSAIDs) complements 2-D data, though isotopic analogs like D3 retain identical core frameworks to caffeine, ensuring biochemical consistency .

Biological Activity

Caffeine-D3, a labeled form of caffeine, is utilized in various research studies to explore its biological activity, particularly its effects on dopamine receptors and overall neuropharmacology. This article delves into the biological mechanisms of this compound, highlighting its interaction with dopamine D2/D3 receptors, potential psychotropic effects, and implications for health.

Caffeine acts primarily as an adenosine receptor antagonist , influencing several neurotransmitter systems:

  • Dopamine Modulation : Caffeine enhances dopamine signaling by antagonizing adenosine A2A receptors (A2AR), leading to increased availability of D2/D3 receptors in the striatum. Studies have shown that a single dose of 300 mg of caffeine significantly increases D2/D3 receptor availability in the putamen and ventral striatum, correlating with heightened alertness levels among participants .
  • Neurotransmitter Release : Caffeine has been observed to induce the release of dopamine and glutamate in specific brain regions, such as the nucleus accumbens. This effect is particularly pronounced in individuals with a predisposition to psychosis when caffeine is consumed in high quantities .
  • Pharmacokinetics : Upon oral administration, caffeine is rapidly absorbed within 45 minutes, reaching peak plasma concentrations around 30 minutes post-consumption. Its half-life ranges from 3 to 5 hours, and it crosses the blood-brain barrier efficiently .

Case Studies

  • Caffeine-Induced Psychosis : A notable case involved a 51-year-old female who consumed excessive amounts of caffeine (up to eight energy drinks daily) and experienced acute psychotic symptoms. Following cessation of caffeine intake, her symptoms resolved within five days, underscoring the potential psychiatric consequences of high caffeine consumption .
  • Dopaminergic Effects : Research utilizing positron emission tomography (PET) demonstrated that caffeine administration resulted in increased D2/D3 receptor availability without elevating dopamine release itself. This suggests that caffeine may enhance dopaminergic activity by modulating receptor affinity rather than increasing synaptic dopamine levels .

Table 1: Effects of Caffeine on Dopamine Receptor Availability

Measurement AreaPlacebo (Mean ± SD)Caffeine (Mean ± SD)p-value
Putamen2.84 ± 0.372.97 ± 0.350.05
Ventral Striatum2.69 ± 0.312.84 ± 0.390.05
CaudateNot significantNot significantN/A

This table summarizes findings from a study measuring the availability of D2/D3 receptors before and after caffeine administration, indicating statistically significant increases in receptor availability in specific brain regions .

Implications for Health

Caffeine's biological activity extends beyond mere wakefulness promotion; it also has implications for various health conditions:

  • Cognitive Function : Regular caffeine consumption has been linked to protective effects against neurodegenerative diseases like Alzheimer's by modulating amyloid beta processing through adenosine receptor interactions .
  • Bone Health : Recent studies have examined the relationship between caffeine intake and bone mineral density (BMD), indicating potential negative impacts on BMD in populations with inadequate calcium intake .
  • Metabolic Effects : Caffeine influences metabolic pathways by enhancing the activity of cytochrome P450 enzymes involved in its own metabolism, which can lead to variations in individual responses to caffeine based on genetic factors .

Q & A

Q. What ethical and technical challenges arise when using this compound in human neuropharmacology trials?

  • Methodological Answer : Challenges include:
  • Ethical : Justifying deuterium exposure risks in vulnerable populations (e.g., pregnant individuals).
  • Technical : Ensuring isotopic purity meets FDA guidelines for internal standards.
    Solutions involve preclinical toxicokinetic studies and third-party certification of synthesis labs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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